molecular formula C6H4ClOSSb B14578602 2-Chloro-2H-1,3,2-benzoxathiastibole CAS No. 61329-21-3

2-Chloro-2H-1,3,2-benzoxathiastibole

Cat. No.: B14578602
CAS No.: 61329-21-3
M. Wt: 281.37 g/mol
InChI Key: RIRCIFWTNQGOKI-UHFFFAOYSA-K
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Description

2-Chloro-2H-1,3,2-benzoxathiastibole is a chemical compound that belongs to the class of heterocyclic compounds It contains a benzene ring fused with an oxathiastibole ring, where the oxathiastibole ring includes sulfur, oxygen, and antimony atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2H-1,3,2-benzoxathiastibole typically involves the reaction of 2-chlorophenol with antimony pentachloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent the decomposition of the reactants and to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature control, mixing, and purification ensures the efficient and consistent production of the compound. Additionally, safety measures are implemented to handle the toxic and reactive nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2H-1,3,2-benzoxathiastibole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2H-1,3,2-benzoxathiastibole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2H-1,3,2-benzoxathiastibole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or interference with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2H-1,3,2-benzoxathiastibole
  • Benzothiazole
  • Benzoxazole
  • Benzofuran

Uniqueness

This compound is unique due to the presence of antimony in its structure, which is not commonly found in similar heterocyclic compounds. This unique feature imparts distinct chemical and physical properties to the compound, making it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

61329-21-3

Molecular Formula

C6H4ClOSSb

Molecular Weight

281.37 g/mol

IUPAC Name

2-chloro-1,3,2-benzoxathiastibole

InChI

InChI=1S/C6H6OS.ClH.Sb/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;1H;/q;;+3/p-3

InChI Key

RIRCIFWTNQGOKI-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)O[Sb](S2)Cl

Origin of Product

United States

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